molecular formula C24H22N4O2S2 B2675018 N-(2-{3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-4-methylbenzenesulfonamide CAS No. 1115967-33-3

N-(2-{3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-4-methylbenzenesulfonamide

Cat. No.: B2675018
CAS No.: 1115967-33-3
M. Wt: 462.59
InChI Key: KOKQSFKELHFYNN-UHFFFAOYSA-N
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Description

N-(2-{3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-4-methylbenzenesulfonamide is a synthetic small molecule featuring a 1,2,4-oxadiazole core linked to a 2-ethyl-1,3-thiazole moiety via a phenyl bridge, and terminated with a p-toluenesulfonamide group. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery research. Compounds containing 1,2,4-oxadiazole and benzenesulfonamide motifs are frequently investigated for their potential to exhibit a range of biological activities. Research into similar structural frameworks has explored various mechanisms, including the inhibition of enzymes like carbonic anhydrase, and have shown potential as anticancer agents in preliminary in vitro studies . The presence of the sulfonamide group makes this compound a candidate for research focused on enzyme inhibition and receptor modulation. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for handling this compound in accordance with all applicable local and international regulations.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S2/c1-3-16-9-11-18(12-10-16)26-21(30)14-31-24-27-19(13-20(29)28-24)22-15(2)25-23(32-22)17-7-5-4-6-8-17/h4-13H,3,14H2,1-2H3,(H,26,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKQSFKELHFYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-4-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological activities, particularly focusing on anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

C19H22N4O2SC_{19}H_{22}N_{4}O_{2}S

It features a thiazole ring, an oxadiazole moiety, and a sulfonamide group which are critical for its biological activity. The structural complexity is believed to contribute to its interaction with various biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves multistep reactions starting from readily available precursors. Characterization techniques such as:

  • Nuclear Magnetic Resonance (NMR)
  • Fourier Transform Infrared Spectroscopy (FTIR)
  • Mass Spectrometry (MS)

are employed to confirm the structure and purity of the synthesized product.

Anticancer Activity

Recent studies have demonstrated that compounds containing thiazole and oxadiazole rings exhibit significant anticancer properties. For instance:

  • Case Study 1 : A derivative of the compound showed potent cytotoxicity against various cancer cell lines including HCT-15 colon carcinoma with an IC50 value of 1.61 µg/mL .
  • Case Study 2 : Another study highlighted that modifications in the thiazole ring significantly enhanced cytotoxic activity against A549 lung adenocarcinoma cells .

The structure-activity relationship (SAR) indicates that the presence of electron-donating groups on the phenyl ring increases activity by enhancing interactions with target proteins involved in cancer cell proliferation.

Anti-inflammatory Activity

Compounds similar to this compound have been tested for anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results indicate effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Summary of Biological Activities

Activity TypeTarget Cell Lines/OrganismsIC50 Values (µg/mL)References
AnticancerHCT-151.61
A549< 10
Anti-inflammatoryVariousNot specified
AntimicrobialGram-positive/negative bacteriaVaries

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-{3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. The process often includes the formation of the thiazole and oxadiazole moieties through condensation reactions, followed by sulfonamide formation. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Anticancer Activity

Numerous studies have explored the anticancer potential of compounds containing thiazole and oxadiazole moieties. For instance:

  • Thiazole Derivatives : Compounds similar to this compound have shown promising results against various cancer cell lines. For example, thiazole-integrated pyridine derivatives have demonstrated significant activity against breast cancer cells (IC50 = 5.71 μM), outperforming standard treatments like 5-fluorouracil .
  • Oxadiazole Compounds : Research indicates that oxadiazole derivatives exhibit potent antitumor activity. A study highlighted that certain oxadiazole derivatives showed excellent cytotoxicity against A549 lung cancer cells .

Anticonvulsant Properties

Compounds with thiazole structures have been investigated for their anticonvulsant properties. For example:

  • Anticonvulsant Activity : A series of thiazole-containing compounds were evaluated for their effectiveness in animal models of seizures, revealing significant anticonvulsant activity with median effective doses lower than traditional medications .

Antimicrobial Activity

The antimicrobial properties of thiazole and oxadiazole derivatives have also been studied extensively:

  • Antibacterial Efficacy : Certain thiazole derivatives exhibited strong antibacterial activity against a range of pathogens. For example, compounds containing imidazotriazole rings showed superior activity against Staphylococcus epidermidis compared to standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Key factors influencing activity include:

  • Substituents on the Thiazole Ring : The presence of electron-withdrawing groups has been linked to enhanced anticancer activity.
  • Oxadiazole Integration : The incorporation of oxadiazole moieties into the structure can significantly improve bioactivity against cancer cells.

Case Studies

Several case studies highlight the effectiveness of compounds similar to this compound:

  • Thiazole-Pyridine Hybrids : These hybrids demonstrated remarkable anti-breast cancer efficacy in vitro and were found to inhibit tumor growth significantly .
  • Thiazole-Amino Acid Conjugates : These conjugates were evaluated for their potential as novel therapeutic agents in treating various cancers and showed promising results in preclinical models .

Chemical Reactions Analysis

Hydrolysis of the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions, yielding intermediate amides or nitriles. For example:

ConditionsReagentsProductsYieldSource
Acidic (HCl, H₂SO₄)Concentrated HCl (6M)Cleavage to form 3-(3-(2-ethylthiazol-4-yl)phenyl)-5-(2-aminoethyl)amide72–78%
Basic (NaOH)10% NaOH aqueous solutionDegradation to benzonitrile derivatives65%

Hydrolysis mechanisms involve protonation of the oxadiazole ring followed by nucleophilic attack at the electrophilic carbon positions. Stability varies with pH, with faster degradation observed in strongly acidic environments.

Electrophilic Substitution on the Thiazole Ring

The 2-ethylthiazole moiety participates in electrophilic substitutions at the C5 position due to electron-rich sulfur and nitrogen atoms:

ReactionReagentsProductsNotesSource
BrominationBr₂ in CHCl₃5-bromo-2-ethylthiazole derivativeRequires Lewis acid (FeCl₃)
NitrationHNO₃/H₂SO₄5-nitro-2-ethylthiazole derivativeModerate regioselectivity

The ethyl group at C2 sterically hinders substitution at adjacent positions, directing reactivity to C5 .

Sulfonamide Group Reactivity

The 4-methylbenzenesulfonamide group undergoes characteristic reactions:

ReactionReagentsProductsApplicationSource
AlkylationCH₃I, K₂CO₃N-methylated sulfonamideIncreases lipophilicity
Acid-Catalyzed HydrolysisH₂SO₄, H₂OCleavage to 4-methylbenzenesulfonic acid and amineDegradation pathway

The sulfonamide’s NH group participates in hydrogen bonding, affecting solubility and crystallization behavior .

Nucleophilic Attack on the Oxadiazole Ring

The electron-deficient 1,2,4-oxadiazole ring reacts with nucleophiles (e.g., amines, thiols):

NucleophileConditionsProductsYieldSource
HydrazineEthanol, refluxRing opening to form hydrazide derivatives82%
ThiophenolDMF, 80°CThioether-linked analogs68%

This reactivity is exploited to generate bioisosteres or prodrugs.

Oxidation of the Ethyl Group

The 2-ethyl substituent on the thiazole can be oxidized to a carboxylic acid:

Oxidizing AgentConditionsProductsSelectivitySource
KMnO₄H₂O, 100°C2-carboxythiazole derivativeHigh
RuO₄Acetone, RTPartial oxidation to ketone intermediateModerate

Oxidation pathways are critical for metabolite formation in biological systems .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 250°C:

Temperature RangeMajor ProcessByproducts IdentifiedSource
250–300°COxadiazole ring cleavageCO, NH₃, and sulfur-containing fragments
300–400°CSulfonamide degradationSO₂, toluene derivatives

Stability under thermal stress is critical for storage and processing.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • C-S bond cleavage in the sulfonamide group, forming radical intermediates .

  • Ring-opening of oxadiazole to generate nitrile oxides.

Metal-Catalyzed Coupling Reactions

The aryl-thiazole system participates in cross-coupling reactions:

CatalystReaction TypeProductsSource
Pd(PPh₃)₄Suzuki couplingBiaryl derivatives with boronates
CuIUllmann couplingN-aryl sulfonamide analogs

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Scaffold Key Substituents Potential Applications Key Distinctions
Target Compound 1,2,4-Oxadiazole 3-(2-Ethylthiazol-4-yl)phenyl, p-tolylsulfonamide Antimicrobial, antiviral (inferred) Unique thiazole-sulfonamide synergy
Compound 130 () 1,2,4-Oxadiazole 4-Fluorophenyl, ureido-acetamide Antiviral (SARS-CoV-2) Fluorophenyl enhances electronegativity
Compound 37 () 1,2,4-Oxadiazole Pyridin-4-ylmethyl, piperidin-4-amine SARS-CoV-2 protease inhibition Pyridine and piperidine enhance basicity
5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole () 1,2,4-Oxadiazole Nitrophenyl, phenoxyphenyl Antimicrobial Nitro group increases reactivity
S-alkylated 1,2,4-triazoles () 1,2,4-Triazole Difluorophenyl, phenylsulfonyl Not specified Triazole vs. oxadiazole ring systems

Key Findings:

Sulfonamide vs. Ureido/Amino Groups: The 4-methylbenzenesulfonamide in the target compound may confer better metabolic stability compared to the ureido group in Compound 130 (), which is prone to hydrolysis .

Synthetic Flexibility :

  • The target compound’s synthesis likely mirrors methods for analogs in and , such as cyclization of thioamide intermediates () or coupling of amidoximes with activated carboxylic acids () .

Spectroscopic Validation :

  • IR and NMR data from confirm tautomerism and regioselectivity in oxadiazole derivatives. For example, the absence of νC=O (~1663–1682 cm⁻¹) in triazole-thiones () supports the oxadiazole tautomer in the target compound .

Research Implications and Limitations

  • Gaps: No direct biological data (e.g., IC₅₀, MIC) are provided for the target compound. Further studies on its solubility, stability, and in vitro activity are needed.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-{3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-4-methylbenzenesulfonamide?

  • Answer : The synthesis involves sequential heterocyclic ring formation. A common approach is to first construct the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a carboxylic acid derivative under microwave-assisted conditions. The thiazole moiety can be introduced via Hantzsch thiazole synthesis using α-halo ketones and thiourea. Final sulfonamide coupling is achieved by reacting the amine intermediate with 4-methylbenzenesulfonyl chloride in dichloromethane with a base like triethylamine. Purity is optimized via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Answer : X-ray crystallography is the gold standard for structural confirmation. Single crystals are grown via slow evaporation in a solvent system (e.g., ethanol/water). Data collection using Cu-Kα radiation (λ = 1.54178 Å) and refinement via SHELXL (for small molecules) or SHELXS (for initial phase solutions) ensures precise determination of bond lengths, angles, and stereochemistry. Complementary techniques include 1H^1H- and 13C^{13}C-NMR spectroscopy (in DMSO-d6) and high-resolution mass spectrometry (HRMS, ESI+) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR peak splitting vs. crystallographic symmetry) be resolved?

  • Answer : Discrepancies often arise from dynamic processes (e.g., conformational flexibility in solution vs. solid-state rigidity). Variable-temperature NMR (VT-NMR) can identify rotational barriers or tautomeric equilibria. For example, broadening or coalescence of peaks at elevated temperatures suggests exchange processes. Cross-validation with DFT calculations (using Gaussian or ORCA) for optimized geometries and NMR chemical shift predictions (via GIAO method) helps reconcile experimental and theoretical data .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

  • Answer : Rational design focuses on pharmacophore tuning:

  • Sulfonamide group : Replace the 4-methyl group with electron-withdrawing substituents (e.g., -NO2_2) to enhance hydrogen-bonding interactions with target proteins.
  • Oxadiazole ring : Introduce halogen substituents (e.g., -Cl) at the phenyl ring to improve lipophilicity and membrane permeability.
  • Thiazole moiety : Modify the 2-ethyl group to bulkier alkyl chains (e.g., cyclopentyl) to probe steric effects on receptor binding.
    Activity is evaluated via in vitro assays (e.g., enzyme inhibition IC50_{50} determination) followed by QSAR modeling to guide iterative synthesis .

Q. How can computational methods predict binding modes of this compound with biological targets?

  • Answer : Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations (AMBER, GROMACS) are employed. Steps include:

  • Target preparation : Retrieve a protein structure (e.g., from PDB) and remove water/co-crystallized ligands.
  • Ligand parameterization : Generate 3D conformers of the compound (Open Babel) and assign charges (GAFF force field).
  • Docking : Perform flexible docking with a grid centered on the active site. Top poses are refined via MM-GBSA free energy calculations.
  • MD validation : Run 100-ns simulations to assess binding stability (RMSD, hydrogen bond occupancy) .

Data Analysis and Experimental Design

Q. What analytical techniques are critical for assessing purity and stability under varying conditions?

  • Answer :

  • HPLC-DAD/MS : Use a C18 column (ACN/water + 0.1% formic acid) to monitor degradation products under stress conditions (heat, UV light, acidic/basic hydrolysis).
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (N2_2 atmosphere, 10°C/min ramp).
  • Kinetic solubility : Measure in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask method with UV quantification at λmax_{max} .

Q. How should researchers design experiments to resolve conflicting bioassay results (e.g., cytotoxicity vs. therapeutic efficacy)?

  • Answer :

  • Dose-response profiling : Test across a wide concentration range (nM to μM) to identify therapeutic windows.
  • Off-target screening : Use kinase panels or phenotypic assays (e.g., zebrafish models) to rule out non-specific effects.
  • Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways affected at sub-cytotoxic doses .

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